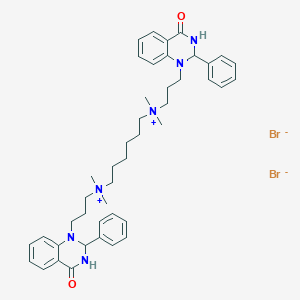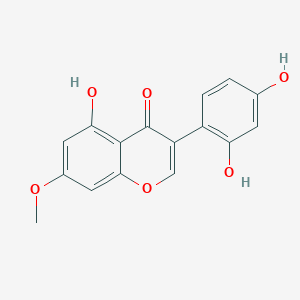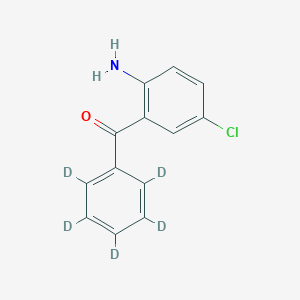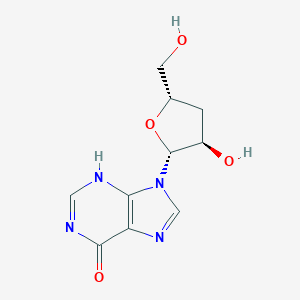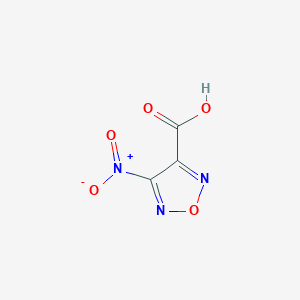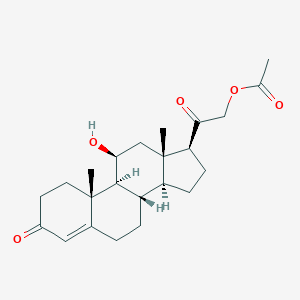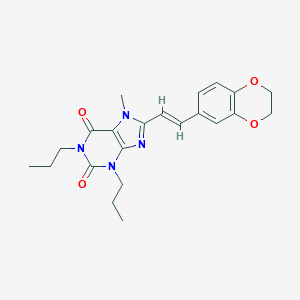
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as BW-4479, is a xanthine derivative and a potent antagonist of the adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
BW-4479 acts as a competitive antagonist of the adenosine receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes such as sleep, inflammation, and cardiovascular function. By blocking the adenosine receptor, BW-4479 can modulate these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that BW-4479 can modulate various physiological processes such as sleep, inflammation, and cardiovascular function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BW-4479 in lab experiments is its potency and selectivity as an adenosine receptor antagonist. However, one limitation is that it can be difficult to obtain due to its complex synthesis method.
Orientations Futures
Future research on BW-4479 could focus on its potential therapeutic applications in other diseases such as Huntington's disease and epilepsy. Additionally, further studies could investigate the optimal dosage and administration routes for BW-4479 in animal models and potential clinical trials. Finally, research could explore the potential side effects of BW-4479 and ways to mitigate them.
Méthodes De Synthèse
The synthesis of BW-4479 involves the condensation of 1,4-benzodioxane-6-carboxaldehyde with 7-methyl-1,3-dipropylxanthine in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
BW-4479 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has been shown to have neuroprotective effects in animal models of these diseases.
Propriétés
Numéro CAS |
151539-60-5 |
|---|---|
Nom du produit |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Formule moléculaire |
C22H26N4O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H26N4O4/c1-4-10-25-20-19(21(27)26(11-5-2)22(25)28)24(3)18(23-20)9-7-15-6-8-16-17(14-15)30-13-12-29-16/h6-9,14H,4-5,10-13H2,1-3H3/b9-7+ |
Clé InChI |
KLSBYYIOKGIPEL-UHFFFAOYSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
Synonymes |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



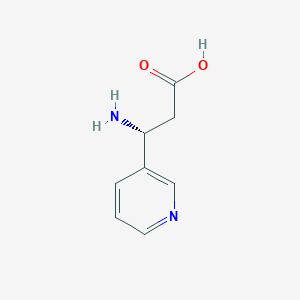
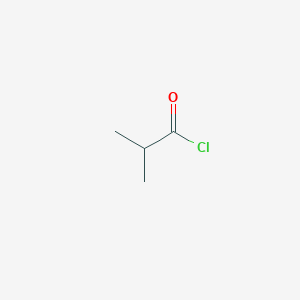
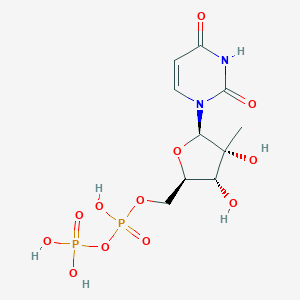
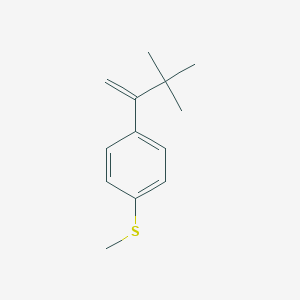
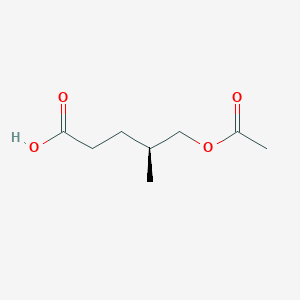
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
